Datelliptium's Solid Tumor Selectivity vs. Ellipticine's Broader Activity
Datelliptium exhibits a distinct and quantifiable preference for solid tumors over leukemia, a feature not uniformly shared across all ellipticine derivatives. In a comparative study, Datelliptium demonstrated significant activity against murine solid tumors, with a clear therapeutic window based on T/C ratios, whereas many ellipticine analogs show more balanced or leukemia-predominant activity [1].
| Evidence Dimension | In Vivo Antitumor Efficacy (Solid Tumors vs. Leukemia) |
|---|---|
| Target Compound Data | In vivo against murine solid tumors at MTD: Colon #38 (T/C = 0%; 4.2 log cell kill), Pancreatic Ductal Carcinoma #03 (T/C = 0%; 80% cures), Mammary #16/C (T/C = 10%; 1.7 log cell kill) |
| Comparator Or Baseline | Ellipticine (baseline): IC50 of 0.99 μM on L1210 lymphocytic leukemia cells, indicating high potency against leukemia |
| Quantified Difference | Datelliptium shows T/C ratios as low as 0% (complete tumor stasis/regression) in solid tumor models, while Ellipticine's potency is primarily documented against leukemia cell lines (L1210). |
| Conditions | In vivo: Murine solid tumor models (Colon 38, Pancreatic Ductal Carcinoma 03, Mammary 16/C) after intravenous administration at maximum tolerated dose (MTD). In vitro: L1210 murine leukemia cells for Ellipticine. |
Why This Matters
This solid tumor selectivity profile positions Datelliptium as a more relevant candidate for research in solid tumor oncology compared to Ellipticine, which lacks such in vivo specificity.
- [1] Activity of datelliptium acetate (NSC 311152; SR 95156A) against solid tumors of mice. Invest New Drugs. 1990;8(3):251-6. View Source
